Nonaethylene Glycol Monomethyl Ether

Vue d'ensemble

Description

Nonaethylene Glycol Monomethyl Ether is an organic compound with the molecular formula C19H40O10. It is a colorless to light yellow liquid at room temperature and is known for its high solubility in water and various organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Nonaethylene Glycol Monomethyl Ether typically involves the reaction of triethylene glycol monomethyl ether with a suitable leaving group in the presence of a coupling agent. The process can be summarized in the following steps :

- Reacting a compound of formula (I) with triethylene glycol monomethyl ether in the presence of a coupling agent to prepare hexaethylene glycol monobenzyl monomethyl ether.

- Hydrogenating hexaethylene glycol monobenzyl monomethyl ether to prepare hexaethylene glycol monomethyl ether.

- Reacting hexaethylene glycol monomethyl ether with a compound of formula (I) in the presence of a coupling agent to prepare nonaethylene glycol monobenzyl monomethyl ether.

- Hydrogenating nonaethylene glycol monobenzyl monomethyl ether to prepare this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Nonaethylene Glycol Monomethyl Ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers.

Applications De Recherche Scientifique

Pharmaceutical Applications

Nonaethylene glycol monomethyl ether is extensively utilized in the pharmaceutical industry due to its ability to improve drug solubility and stability. Its applications include:

- Drug Formulation : As a solvent and co-solvent, this compound enhances the dissolution of poorly soluble drugs, facilitating better absorption and therapeutic efficacy. It is particularly useful in formulations requiring high bioavailability .

- PEGylation : This process involves attaching polyethylene glycol chains to drugs or therapeutic proteins to increase their circulation time in the bloodstream and reduce immunogenicity. This compound serves as an ideal linker for PEGylation due to its biocompatibility and low toxicity .

- Nanotechnology : In drug delivery systems, this compound plays a critical role in the design of nanoparticles that can encapsulate drugs, ensuring targeted delivery and controlled release .

Biotechnological Applications

In biotechnology, this compound finds several applications:

- Cell Culture : It is used as a solvent in cell culture media, promoting the growth of various cell types by improving nutrient solubility .

- Protein Purification : The compound acts as a reagent in processes aimed at purifying proteins and peptides, enhancing yield and purity through selective solubilization .

- Ligand Synthesis : this compound is employed in the synthesis of ligands for various biochemical assays, aiding in the development of diagnostic tools and therapeutic agents .

Industrial Applications

The industrial sector also benefits from the properties of this compound:

- Coatings and Inks : Its excellent solvent properties make it suitable for use in paints, coatings, and printing inks. The compound helps improve the flow and leveling properties of these products while ensuring low toxicity levels .

- Personal Care Products : this compound is incorporated into cosmetics and personal care formulations as a humectant and emulsifier, enhancing product texture and moisture retention .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in formulating nanoparticles for targeted drug delivery. Results indicated that formulations containing this compound exhibited enhanced drug loading capacity and improved release profiles compared to traditional formulations. The study concluded that this compound significantly contributes to the efficacy of drug delivery systems by improving solubility and stability.

Case Study 2: Protein PEGylation

Research focused on the PEGylation of therapeutic proteins using this compound as a linker. The findings demonstrated that proteins modified with this compound exhibited increased serum half-life and reduced immunogenicity in vivo, suggesting its potential for developing long-lasting therapeutic agents.

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation, PEGylation | Improved solubility and bioavailability |

| Biotechnology | Cell culture media, protein purification | Enhanced growth rates and yield |

| Industrial | Coatings, inks | Low toxicity with excellent solvent properties |

| Personal Care Products | Humectants, emulsifiers | Improved texture and moisture retention |

Mécanisme D'action

The mechanism of action of Nonaethylene Glycol Monomethyl Ether involves its interaction with various molecular targets and pathways. It acts as a solvent, enhancing the solubility and permeability of other compounds. This property is particularly useful in drug formulation and delivery, where it helps in the efficient transport of drugs across cell membranes .

Comparaison Avec Des Composés Similaires

- Nonaethylene Glycol

- Polyethylene Glycol Derivatives

- Triethylene Glycol Monomethyl Ether

Activité Biologique

Nonaethylene Glycol Monomethyl Ether (mPEG9-OH) is a polyethylene glycol (PEG)-based compound that has garnered attention for its biological activity, particularly in pharmaceutical applications. This article elaborates on its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its molecular formula and a density of approximately . It is primarily utilized as a solvent and a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system .

Biological Activity

Solvent Properties and Drug Delivery:

this compound enhances drug solubility and permeability through cell membranes, thereby improving bioavailability and efficacy in pharmaceutical formulations. Its surfactant-like characteristics may further facilitate drug-cell membrane interactions, leading to better therapeutic outcomes .

Toxicological Profile:

While this compound serves beneficial roles in drug formulation, it is essential to consider its toxicological effects. Related compounds, such as Ethylene Glycol Monomethyl Ether (EGME), have demonstrated significant toxicity, particularly affecting reproductive health. Research indicates that EGME exposure can lead to oxidative stress, apoptosis in spermatocytes, and disruption of spermatogenesis .

- Oxidative Stress Induction:

- Gene Expression Modulation:

- Inflammatory Response:

Case Study 1: Occupational Exposure

A study involving workers exposed to EGME revealed significant reproductive toxicity indicators, including increased rates of oligospermia and azoospermia among male workers. The study highlighted the correlation between occupational exposure levels and adverse reproductive outcomes .

Case Study 2: Animal Studies

In controlled animal studies, male Wistar rats administered EGME exhibited testicular atrophy and impaired sperm synthesis after prolonged exposure. The analysis showed significant changes in biochemical markers associated with oxidative stress and inflammation over time .

Data Summary

| Parameter | EGME Exposure | Effects Observed |

|---|---|---|

| Duration | 7, 14, 21 days | Testicular atrophy |

| Dosage | 50 mg/kg body weight | Decreased sperm count |

| Biochemical Markers | Increased ROS | Elevated IL-6, TNF-α |

| Gene Expression | c-Myc, K-Ras upregulated | Apoptosis markers elevated |

Propriétés

IUPAC Name |

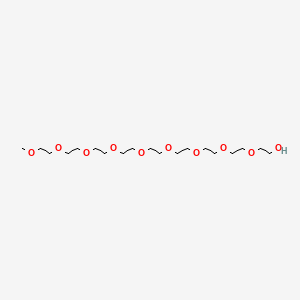

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAVLIDQNWEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462861 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-68-6 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.